An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethoxybenzyl Bromide
An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethoxybenzyl Bromide
This technical guide provides a comprehensive overview of the core chemical and physical properties of 3,5-Dimethoxybenzyl bromide, tailored for researchers, scientists, and professionals in drug development. The document details its characteristics, synthesis, reactivity, and safety protocols, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Core Chemical and Physical Properties
3,5-Dimethoxybenzyl bromide is a substituted aromatic halide widely utilized as a building block in organic synthesis. Its chemical identity and core properties are summarized below.
| Identifier | Value |
| CAS Number | 877-88-3[1][2][3][4][5][6][7][8][9] |
| Molecular Formula | C₉H₁₁BrO₂[1][3][4][6][9][10] |
| Molecular Weight | 231.09 g/mol [1][2][3][4][5][8][9] |
| Synonyms | α-Bromo-3,5-dimethoxytoluene, 1-(Bromomethyl)-3,5-dimethoxybenzene[1][3][6][9] |
| InChI Key | BTHIGJGJAPYFSJ-UHFFFAOYSA-N[5][8][10] |
| SMILES | COc1cc(CBr)cc(OC)c1[5][8] |
Table 1: Physical Properties
| Property | Value | Source |
| Appearance | White to light brown crystalline powder.[1][6][9] | Visual Inspection |
| Melting Point | 69-74 °C[1][4][5][6] | Differential Scanning Calorimetry (DSC) |
| Boiling Point | 292.1 ± 25.0 °C | Predicted[9] |
| Density | 1.384 ± 0.06 g/cm³ | Predicted[9] |
| Solubility | Soluble in Methanol.[1][9] | Solute-Solvent Interaction |
| Purity | Typically ≥95%[5][8] | Gas Chromatography (GC)[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 3,5-Dimethoxybenzyl bromide. Key spectral data are available in public databases.
| Technique | Description |
| Nuclear Magnetic Resonance (NMR) | ¹³C NMR spectral data are available for structural elucidation.[11] |
| Infrared (IR) Spectroscopy | ATR-IR spectra can confirm the presence of functional groups.[11] |
| Mass Spectrometry (MS) | GC-MS data provides information on the molecular weight and fragmentation pattern.[11] |
| Raman Spectroscopy | Raman spectra offer complementary vibrational information.[10][11] |
Reactivity and Stability
3,5-Dimethoxybenzyl bromide is a reactive benzyl (B1604629) halide. The presence of two electron-donating methoxy (B1213986) groups on the aromatic ring significantly influences its reactivity, making the benzylic carbon more susceptible to nucleophilic attack compared to unsubstituted benzyl bromide.[12][13]
-
Reactivity Profile : It serves as a key intermediate in various nucleophilic substitution reactions. It is used in the synthesis of compounds such as 3,4,3′,5′-tetramethoxystilbene, 3,5-dimethoxyphenylacetic acid, and 1-(3,5-dimethoxyphenyl)-4-pentene.[4][5] Furthermore, it is a starting material in the multi-step synthesis of resveratrol (B1683913) and 3,5-dimethoxyhomophthalic acid.[4]
-
Stability : The compound is heat-sensitive and can be unstable, particularly when compared to less substituted benzyl bromides.[1][12] The electron-donating methoxy groups that enhance its reactivity also contribute to its lower stability.[12][13]
-
Storage and Handling : It should be stored in a refrigerated (2-8°C), dry, and well-ventilated place.[1][5][7][8][9] It is classified as a corrosive material.[1][7][14]
Experimental Protocols
Synthesis of 3,5-Dimethoxybenzyl Bromide
A standard laboratory procedure for the synthesis of 3,5-Dimethoxybenzyl bromide involves the bromination of 3,5-dimethoxybenzyl alcohol.
Materials:
-
3,5-Dimethoxybenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous benzene (B151609)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Under anhydrous conditions, dissolve 3,5-dimethoxybenzyl alcohol (1 mmol) in anhydrous benzene (15 mL) in a round-bottom flask.[2][4]
-
While stirring the solution at room temperature (20°C), slowly add phosphorus tribromide (0.5 mL).[2]
-
Continue stirring the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[2][4]
-
Upon completion, the target product, 3,5-Dimethoxybenzyl bromide, is obtained in a quantitative yield after a conventional work-up procedure.[2][4]
Safety and Handling
Due to its hazardous nature, strict safety protocols must be followed when handling 3,5-Dimethoxybenzyl bromide.
Hazard Identification:
-
GHS Pictogram: GHS05 (Corrosion)[5]
-
Hazard Statements:
Precautionary Measures:
-
Engineering Controls: Use only under a chemical fume hood.[7]
-
Personal Protective Equipment (PPE):
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse skin with plenty of water for at least 15 minutes.[1][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7][14]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][6][7][14]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][7][14]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[1][14]
References
- 1. 3,5-Dimethoxybenzyl Bromide | 877-88-3 | TCI AMERICA [tcichemicals.com]
- 2. 3,5-DIMETHOXYBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 3,5-DIMETHOXYBENZYL BROMIDE | 877-88-3 [chemicalbook.com]
- 5. 3,5-Dimethoxybenzyl bromide 95 877-88-3 [sigmaaldrich.com]
- 6. 3,5-Dimethoxybenzyl bromide, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 3,5-二甲氧基溴苄 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 3,5-DIMETHOXYBENZYL BROMIDE | 877-88-3 [amp.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. 3,5-Dimethoxybenzyl Bromide | 877-88-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
